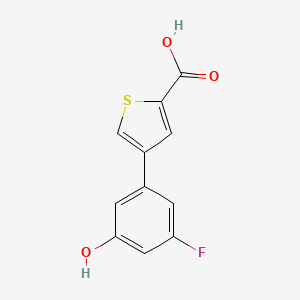

4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid

Descripción general

Descripción

4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid is an organic compound with the molecular formula C11H7FO3S This compound features a thiophene ring substituted with a fluorine atom and a hydroxyl group on the phenyl ring, and a carboxylic acid group on the thiophene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10).

Introduction of Substituents: The fluorine and hydroxyl groups can be introduced via electrophilic aromatic substitution reactions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Substitution: The fluorine atom can be substituted with other groups via nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles like amines or thiols

Major Products:

Oxidation: Formation of a carbonyl group

Reduction: Formation of an alcohol

Substitution: Replacement of the fluorine atom with other functional groups

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid exhibits potential anticancer properties. A study demonstrated its efficacy against various cancer cell lines, highlighting its role in inhibiting tumor growth by inducing apoptosis in malignant cells. The compound's structural features, particularly the fluorine and hydroxyl groups, enhance its interaction with biological targets, increasing its potency as a therapeutic agent .

Antimicrobial Properties

In addition to anticancer effects, this compound has been investigated for antimicrobial activity. Preliminary studies suggest that it can inhibit the growth of certain bacterial strains, making it a candidate for further development into antimicrobial agents .

Organic Synthesis

Building Block in Synthesis

this compound serves as a versatile building block in organic synthesis. Its derivatives are utilized to create more complex molecular architectures, contributing to the development of new materials and pharmaceuticals .

Functionalization Reactions

The compound can undergo various functionalization reactions, such as oxidation and substitution, leading to the formation of diverse derivatives that can be tailored for specific applications in both academic and industrial settings .

Materials Science

Organic Semiconductors

Due to its unique electronic properties, this compound is explored for applications in organic semiconductors. Its ability to form stable thin films makes it suitable for use in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Table 1: Summary of Research Findings

Case Study: Anticancer Mechanism

A detailed investigation into the mechanism of action revealed that this compound interacts with cellular pathways involved in apoptosis. It was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins, thereby promoting cell death in cancerous tissues .

Mecanismo De Acción

The mechanism of action of 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact pathways involved would require further investigation through experimental studies.

Comparación Con Compuestos Similares

Thiophene-2-carboxylic acid: Lacks the fluorine and hydroxyl substituents, making it less versatile in terms of chemical reactivity.

3-Fluorophenylthiophene:

5-Hydroxythiophene-2-carboxylic acid: Lacks the fluorine substituent, which can affect its electronic properties and reactivity.

Uniqueness: 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid is unique due to the presence of both fluorine and hydroxyl groups on the phenyl ring, along with a carboxylic acid group on the thiophene ring. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for various applications .

Actividad Biológica

4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid, with the CAS number 1261936-09-7, is a compound of interest due to its potential biological activities. This article explores its biological activity based on recent studies, highlighting its antibacterial and antifungal properties, along with relevant case studies and research findings.

- Molecular Formula : C₁₁H₇F O₃S

- Molecular Weight : 238.24 g/mol

- Purity : 95%+

- Hazard Classification : Irritant

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, a study on monomeric alkaloids indicated that structural modifications can enhance antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Related Compounds

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | TBD | TBD |

| 2,6-Dipiperidino-4-chloroiodobenzene | >512 | E. coli |

| Hydroxy-substituted alkaloids | 32 - 512 | S. aureus, B. subtilis |

Antifungal Activity

In addition to antibacterial effects, the compound may also possess antifungal properties. Studies have shown that certain thiophene derivatives exhibit activity against fungal strains like Candida albicans. The presence of hydroxyl groups in the structure tends to enhance antifungal activity .

Case Study: Antifungal Screening

A study evaluating various thiophene derivatives found that compounds with electron-donating groups displayed stronger antifungal activity. The hydroxyl group at the ortho position was particularly effective in inhibiting fungal growth .

The biological activity of this compound can be attributed to its ability to interact with microbial cell membranes and inhibit essential metabolic processes. The presence of fluorine and hydroxyl groups in its structure enhances its lipophilicity and facilitates penetration into microbial cells.

Research Findings

- Antimicrobial Efficacy : A comparative analysis revealed that compounds with similar structures demonstrated varying degrees of antimicrobial efficacy, influenced by their substituent groups.

- Structure-Activity Relationship (SAR) : The SAR studies indicate that modifications at specific positions on the phenyl ring significantly affect the compound's biological activity, suggesting a targeted approach for designing new derivatives .

Propiedades

IUPAC Name |

4-(3-fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO3S/c12-8-1-6(2-9(13)4-8)7-3-10(11(14)15)16-5-7/h1-5,13H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTMQRCQJZKQLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)F)C2=CSC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30684332 | |

| Record name | 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30684332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261936-09-7 | |

| Record name | 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30684332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.